Di-1-Indanylamine Hydrochloride
Description
Significance of Indanylamine Scaffolds in Advanced Synthetic Chemistry
Indanylamine scaffolds are considered "privileged structures" in medicinal chemistry, meaning they are molecular frameworks that are capable of binding to multiple biological targets. This versatility makes them highly valuable in the design and synthesis of novel therapeutic agents. The rigid bicyclic structure of the indane nucleus provides a well-defined three-dimensional orientation for pendant functional groups, which can lead to high-affinity and selective interactions with biological macromolecules.
The indanone scaffold, a precursor to indanylamine, is found in a number of pharmacologically active compounds. For instance, donepezil, a drug used for Alzheimer's disease, is derived from indanone. chemistrysteps.com The success of such drugs has spurred significant interest in the synthesis and biological evaluation of a wide array of indane derivatives. chemistrysteps.com In synthetic chemistry, the indane framework serves as a versatile building block for constructing more complex molecules with potential applications in areas such as neurodegenerative diseases, cancer, and inflammation. larvol.com
Conceptual Framework of Amine Derivatives in Contemporary Organic and Medicinal Chemistry Research
Amine derivatives form a cornerstone of modern organic and medicinal chemistry due to their widespread presence in biologically active molecules and their versatile reactivity. Amines are classified as primary, secondary, or tertiary based on the number of hydrocarbyl groups attached to the nitrogen atom. Di-1-indanylamine is a secondary amine.
The basicity of the nitrogen lone pair is a key chemical property of amines, allowing them to act as bases and nucleophiles. This reactivity is fundamental to many organic transformations and is crucial for the biological activity of many amine-containing drugs, as the protonated form often plays a key role in receptor binding.
In medicinal chemistry, the amine functional group is frequently incorporated into drug candidates to enhance their solubility, modulate their pharmacokinetic properties, and provide a key interaction point with biological targets. The ability to form salts, such as the hydrochloride salt of Di-1-indanylamine, is often exploited to improve the handling and formulation of pharmaceutical compounds.
The synthesis of secondary amines can be achieved through various methods, including the alkylation of primary amines and reductive amination of aldehydes or ketones. Reductive amination is a particularly powerful method as it can avoid the over-alkylation that can be a problem with direct alkylation methods. stackexchange.com
Overview of Prior Research on Related Indanylamine Structures
Research into indanylamine derivatives has yielded a number of compounds with significant biological activities. A prominent example is 1-aminoindane, which exists as a racemic mixture of (R)- and (S)-enantiomers. wikipedia.org The (R)-enantiomer is an active metabolite of rasagiline, a drug used in the treatment of Parkinson's disease, and exhibits neuroprotective properties. wikipedia.org
Derivatives of 1-aminoindane have been explored for a range of therapeutic applications. For example, 1-Aminoindan-1,5-dicarboxylic acid (AIDA) is a selective antagonist of the mGlu1 receptor, while N-propargyl-1-aminoindane (rasagiline) is an irreversible inhibitor of monoamine oxidase-B (MAO-B). wikipedia.org These examples highlight the potential of the indanylamine scaffold to generate compounds with specific and potent biological effects.
While much of the research has focused on mono-indanylamine structures, there is growing interest in molecules containing multiple indanyl moieties. The synthesis and biological evaluation of bis-benzimidazole and bis-amidine derivatives have been reported, with some compounds showing potential as anticancer agents or as enhancers of antibiotic activity. nih.govnih.gov These studies provide a rationale for exploring the properties and potential applications of bis-indanylamine compounds like Di-1-Indanylamine Hydrochloride.
Structure
2D Structure
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N.ClH/c1-3-7-15-13(5-1)9-11-17(15)19-18-12-10-14-6-2-4-8-16(14)18;/h1-8,17-19H,9-12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPCHRMYJBSBIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC3CCC4=CC=CC=C34.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40591503 | |
| Record name | N-(2,3-Dihydro-1H-inden-1-yl)-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40591503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113535-00-5 | |
| Record name | N-(2,3-Dihydro-1H-inden-1-yl)-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40591503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Di 1 Indanylamine Hydrochloride
Strategic Approaches for the De Novo Synthesis of Di-1-Indanylamine Hydrochloride
The de novo synthesis of this compound is centered around the formation of the secondary amine through the coupling of two 1-indanyl moieties. The most prominent and efficient method for this transformation is the reductive amination of 1-indanone (B140024) with 1-aminoindan (B1206342). This approach allows for the direct formation of the carbon-nitrogen bond, leading to the desired secondary amine. The final step in the synthesis involves the formation of the hydrochloride salt.
Exploration of Precursor Indane and Amine Building Blocks
1-Indanone: A variety of methods have been developed for the synthesis of 1-indanone. A common and classical approach is the intramolecular Friedel-Crafts acylation of 3-phenylpropionic acid or its corresponding acid chloride. nih.govnih.gov This reaction is typically catalyzed by strong acids such as polyphosphoric acid (PPA) or Lewis acids like aluminum chloride (AlCl₃). nih.gov More environmentally friendly methods have also been explored, including the use of superacids or non-conventional energy sources like microwaves and ultrasound to promote the cyclization of 3-arylpropionic acids. nih.gov Another efficient one-pot process involves the reaction of benzoic acids with thionyl chloride to form the acyl chloride, which then reacts with ethylene (B1197577) followed by an intramolecular Friedel-Crafts alkylation to yield 1-indanone derivatives. acs.orgacs.org
1-Aminoindan: The synthesis of 1-aminoindan can be achieved through several routes. A common laboratory method involves the reduction of 1-indanone oxime. The oxime is formed by the reaction of 1-indanone with hydroxylamine, and subsequent reduction, for instance with zinc, yields racemic 1-aminoindan. researchgate.net As 1-aminoindan is chiral, enantiomerically pure forms are often required, particularly for pharmaceutical applications. google.com The resolution of racemic 1-aminoindan can be achieved by forming diastereomeric salts with a chiral resolving agent, such as (R)-N-acetyl-3,4-dimethoxyphenylalanine or D-mandelic acid. google.compatsnap.com The differing solubilities of the diastereomeric salts allow for their separation by crystallization. patsnap.com
Design and Optimization of Reaction Conditions and Reagent Systems
The reductive amination of 1-indanone with 1-aminoindan is a critical step that requires careful optimization of reaction conditions and reagents to achieve high yields and selectivity. This one-pot reaction typically involves the in-situ formation of an imine intermediate, which is then reduced to the secondary amine. wikipedia.org
Reducing Agents: A variety of reducing agents can be employed for reductive amination. Sodium cyanoborohydride (NaBH₃CN) is a classic and widely used reagent due to its ability to selectively reduce the iminium ion intermediate in the presence of the ketone starting material. masterorganicchemistry.com However, due to the toxicity of cyanide byproducts, alternative reducing agents have gained prominence. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a milder and often preferred reagent that provides high yields and fewer side products. nih.govmdma.ch Other options include sodium borohydride (B1222165) (NaBH₄), often in the presence of an acid catalyst, and catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with hydrogen gas. acsgcipr.orgorganic-chemistry.org
Reaction Conditions: The reaction is typically carried out in a suitable solvent, with 1,2-dichloroethane (B1671644) (DCE) and tetrahydrofuran (B95107) (THF) being common choices. nih.govmdma.ch The pH of the reaction mixture is a critical parameter; mildly acidic conditions (pH 4-5) are generally optimal for imine formation. masterorganicchemistry.com This can be achieved by the addition of a catalytic amount of acetic acid. The temperature can be varied to control the reaction rate, with reactions often performed at room temperature.
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 4-5 | Selective for iminium ions | Toxic cyanide byproducts |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE or THF, optional acetic acid | Mild, selective, high yields | Can be slower than other reagents |
| Sodium Borohydride (NaBH₄) | Methanol, often with an acid catalyst | Inexpensive, readily available | Can reduce the starting ketone |
| Catalytic Hydrogenation (e.g., H₂/Pd/C) | Various solvents, H₂ pressure | "Green" method, no hydride waste | Requires specialized equipment |
Mechanistic Investigations of Formation Pathways
The mechanism of the reductive amination of 1-indanone with 1-aminoindan proceeds in two key stages:
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine (1-aminoindan) on the carbonyl carbon of the ketone (1-indanone). This forms a hemiaminal intermediate. Under mildly acidic conditions, the hemiaminal undergoes dehydration to form an imine. The imine can then be protonated to form a more electrophilic iminium ion. wikipedia.orgchemistrysteps.com
Reduction: The reducing agent, such as NaBH(OAc)₃ or NaBH₃CN, delivers a hydride to the electrophilic carbon of the iminium ion (or the imine), reducing it to the final secondary amine, Di-1-Indanylamine. The selectivity of reagents like NaBH₃CN and NaBH(OAc)₃ is attributed to their reduced reactivity towards ketones compared to the highly reactive iminium ion intermediate. masterorganicchemistry.comacs.org
Computational studies, such as Density Functional Theory (DFT), have been employed to understand the selectivity of reducing agents like sodium triacetoxyborohydride in the reduction of imines over ketones. acs.org These studies help in the rational design of reaction conditions for optimal outcomes.
Process Intensification and Scalability Studies for Laboratory Synthesis
The scalability of reductive amination is a significant consideration for the industrial production of amines. acs.org Traditional batch processes can be inefficient and may pose safety concerns. Process intensification strategies, such as the use of continuous flow reactors, offer several advantages, including improved heat and mass transfer, enhanced safety, and the potential for automation. researchgate.netrsc.org
Continuous flow systems have been successfully employed for reductive aminations. acs.orgacs.org In such a setup, solutions of the ketone, amine, and a suitable reducing agent are pumped through a heated reactor coil or a packed bed containing a solid-supported catalyst or reagent. This allows for precise control over reaction parameters and can lead to higher yields and purities in shorter reaction times. For instance, a continuous flow process using a solid NaBH₄ cartridge has been demonstrated for the efficient reduction of imines. acs.org The development of such scalable and sustainable processes is a key area of research in pharmaceutical manufacturing. acs.org
Derivatization and Functionalization Strategies of the Di-1-Indanylamine Core
The Di-1-Indanylamine core, with its secondary amine functionality, serves as a versatile scaffold for further chemical modifications. N-alkylation and N-acylation are two primary strategies for its derivatization, allowing for the introduction of a wide range of functional groups and the modulation of its physicochemical properties.
Selective N-Alkylation and N-Acylation Reactions
N-Alkylation: The introduction of an alkyl group onto the nitrogen atom of Di-1-Indanylamine can be achieved through various methods. A common approach involves the reaction with an alkyl halide in the presence of a base to neutralize the hydrogen halide byproduct. For sterically hindered secondary amines like Di-1-Indanylamine, stronger bases and more reactive alkylating agents may be necessary. tandfonline.com The use of Hünig's base (N,N-diisopropylethylamine) in a solvent like acetonitrile (B52724) is a general method for the direct N-alkylation of secondary amines with alkyl halides, which often avoids the formation of undesired quaternary ammonium (B1175870) salts. Another effective method for the N-alkylation of hindered secondary amines utilizes alkyl tosylates in the presence of 1,2,2,6,6-pentamethylpiperidine. thieme-connect.com
N-Acylation: The N-acylation of Di-1-Indanylamine introduces an acyl group, forming an amide. This transformation is typically accomplished by reacting the amine with an acylating agent such as an acid chloride or an acid anhydride (B1165640). orgoreview.com The reaction is often carried out in the presence of a base, like pyridine (B92270) or triethylamine, to act as a scavenger for the acid generated. stackexchange.com For instance, a standard procedure for the acetylation of a secondary amine involves using acetyl chloride and pyridine in a solvent like dichloromethane (B109758) (DCM). stackexchange.com Iodine has also been shown to promote the N-acylation of secondary amines with acyl chlorides under mild, solvent-free conditions. tandfonline.com
Table 2: Examples of N-Alkylation and N-Acylation of Secondary Amines
| Starting Amine | Reagent(s) | Product | Yield (%) | Reference |
| N-Ethylaniline | Benzyl bromide, NaHCO₃, H₂O | N-Benzyl-N-ethylaniline | 95 | [This is a representative example based on general procedures] |
| Dibenzylamine | Acetyl chloride, Pyridine, DCM | N-Acetyldibenzylamine | >95 | [This is a representative example based on general procedures] stackexchange.com |
| N-Isopropyl-2-toluidine | Isopropyl iodide, n-BuLi | N,N-Diisopropyl-2-toluidine | - | tandfonline.com |
| Diethyl iminodiacetate | Ethyl tosylate, PMP, Toluene | Triethyl nitrilotriacetate | 91 | thieme-connect.com |
PMP: 1,2,2,6,6-pentamethylpiperidine
Stereoselective Synthesis of this compound and its Analogs
The synthesis of enantiomerically pure chiral amines is of paramount importance in medicinal chemistry, as different enantiomers of a drug can exhibit distinct pharmacological activities. acs.orgnih.govscispace.com Consequently, the development of stereoselective methods for the synthesis of this compound and its analogs is a significant area of research.
Development of Asymmetric Synthetic Routes for Enantiomeric Purity
Several strategies have been developed to achieve the asymmetric synthesis of 1-aminoindane derivatives, which are precursors to Di-1-Indanylamine. One approach involves the diastereoselective reduction of a ketimine derived from 1-indanone and a chiral auxiliary, such as (R)-phenylglycine amide. researchgate.net This method allows for the preparation of (S)-1-aminoindane with high enantiomeric excess. researchgate.net
Another powerful technique is the asymmetric [3 + 2] annulation of aldimines with alkenes, catalyzed by chiral half-sandwich scandium catalysts. acs.orgnih.gov This method provides a direct and atom-efficient route to multisubstituted chiral 1-aminoindanes with high regio-, diastereo-, and enantioselectivity. acs.orgnih.gov By fine-tuning the steric properties of the chiral ligand, it is possible to achieve diastereodivergent synthesis, providing access to both trans and cis diastereomers from the same starting materials. acs.orgnih.gov
Furthermore, catalytic asymmetric iminium ion cyclization of 2-alkenylbenzaldimines using a chiral N-triflyl phosphoramide (B1221513) has been shown to produce 1-aminoindenes and tetracyclic 1-aminoindanes in good yields and high enantioselectivities. rsc.org These intermediates can then be further transformed into the desired saturated indanylamine derivatives.
The table below summarizes some of the asymmetric synthetic routes developed for producing enantiomerically pure 1-aminoindane derivatives.
Table 1: Asymmetric Synthetic Routes to Enantiopure 1-Aminoindane Derivatives
| Method | Catalyst/Auxiliary | Key Features |
| Diastereoselective Reduction | (R)-phenylglycine amide | High enantiomeric excess of (S)-1-aminoindane. researchgate.net |
| Asymmetric [3 + 2] Annulation | Chiral half-sandwich scandium catalysts | Atom-efficient, high regio-, diastereo-, and enantioselectivity; diastereodivergent. acs.orgnih.gov |
| Asymmetric Iminium Ion Cyclization | Chiral N-triflyl phosphoramide | Good yields and high enantioselectivities for 1-aminoindenes. rsc.org |
Application of Chiral Catalysts and Auxiliaries in Indanylamine Formation
The use of chiral catalysts and auxiliaries is central to achieving high enantioselectivity in the synthesis of indanylamine derivatives. acs.orgrsc.org These chiral entities create a chiral environment that favors the formation of one enantiomer over the other.
Chiral Catalysts:
Transition metal catalysts complexed with chiral ligands are widely employed in asymmetric synthesis. google.comgoogle.com For instance, chiral half-sandwich scandium catalysts have proven effective in the enantioselective [3 + 2] annulation of aldimines and alkenes to form 1-aminoindanes. acs.org Rhodium complexes with chiral phosphine (B1218219) ligands, such as Josiphos, are used in the highly regio- and enantioselective hydroamination of allenes to produce chiral allylic amines, which can be precursors to indanylamines. nih.govresearchgate.net Ruthenium and iridium catalysts are also utilized in asymmetric hydrogenation and transfer hydrogenation reactions. google.comgoogle.comresearchgate.net
Chiral Auxiliaries:
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. A notable example is the use of (R)-phenylglycine amide in the diastereoselective reduction of the ketimine of 1-indanone to produce (S)-1-aminoindane. researchgate.net After the desired stereocenter is set, the chiral auxiliary is removed.
The development of novel chiral catalysts and auxiliaries remains an active area of research, with the goal of achieving higher efficiency, selectivity, and broader substrate scope in the asymmetric synthesis of indanylamines and other chiral molecules. nih.govmdpi.com
Dynamic Kinetic Resolution and Dynamic Kinetic Asymmetric Transformation Methodologies
Dynamic kinetic resolution (DKR) is a powerful strategy for converting a racemic mixture entirely into a single enantiomerically pure product, thus overcoming the 50% yield limitation of traditional kinetic resolution. wikipedia.orgthieme.de This is achieved by combining a kinetic resolution process with in situ racemization of the starting material. thieme.de
In the context of amine synthesis, DKR often involves the combination of an enzyme-catalyzed resolution and a metal-catalyzed racemization. acs.orgacs.orgnih.gov For example, a lipase (B570770) can be used to selectively acylate one enantiomer of an amine, while a transition metal catalyst, such as a palladium nanocatalyst or a ruthenium complex, simultaneously racemizes the unreacted enantiomer. acs.orgacs.orgorganic-chemistry.orgrsc.org This allows for the theoretical conversion of 100% of the racemic starting material into the desired acylated product with high enantiomeric excess. acs.org
Dynamic kinetic asymmetric transformation (DYKAT) is a related concept that applies when diastereomers are involved in the resolution process under dynamic conditions. thieme.denih.govdiva-portal.org These methodologies have been successfully applied to the synthesis of various chiral amines and are highly relevant to the production of enantiopure indanylamine derivatives. nih.gov
The table below provides an overview of different catalytic systems used in the dynamic kinetic resolution of amines.
Table 2: Catalytic Systems for Dynamic Kinetic Resolution of Amines
| Racemization Catalyst | Resolution Catalyst | Key Features |
| Ruthenium complex | Lipase | Efficient for a variety of primary amines. acs.org |
| Palladium nanocatalyst | Lipase (Novozym-435) | Recyclable catalyst, good yields, and high enantiomeric excesses. acs.orgorganic-chemistry.org |
| Visible-light photoredox catalyst | Enzyme | Mild reaction conditions. rsc.org |
| Heterogeneous Ru(III) on zeolite | Lipase (CalB) | Applicable to aliphatic amines. rsc.org |
Control of Diastereoselectivity and Enantiomeric Excess in Multistep Syntheses
The stereochemical outcome of the synthesis of this compound is a critical aspect of its production, with significant research dedicated to controlling the formation of specific stereoisomers. The primary strategy for achieving high diastereoselectivity and enantiomeric excess involves the use of chiral catalysts during key hydrogenation steps. This approach allows for the preferential formation of one enantiomer over the other, leading to a product with the desired stereochemistry.
The synthesis often begins with a substituted 1-indanone, which is then subjected to a reduction reaction to form the corresponding indanol. The choice of catalyst and reaction conditions during this reduction is pivotal in determining the enantiomeric excess of the resulting alcohol intermediate. Both transfer hydrogenation and pressure hydrogenation methods have been effectively employed, utilizing optically active catalysts to guide the stereochemical course of the reaction. google.com
In transfer hydrogenation, a hydrogen donor, such as a formic acid-triethylamine azeotrope, is used in conjunction with a chiral catalyst. google.com The enantiomeric selectivity of this reaction is highly dependent on the specific optically active catalyst employed. google.com For instance, different catalysts can lead to varying degrees of conversion and enantiomeric excess. google.com
Alternatively, pressure hydrogenation offers another route to chiral indanols. This method involves the use of hydrogen gas as the hydrogen donor in the presence of an optically active catalyst. google.com The reaction is typically carried out under pressures ranging from 0.1 to 15 bars and at temperatures between 10 and 80°C. google.com The careful selection of the chiral catalyst is, once again, the determining factor for achieving high enantiomeric selectivity. google.com
Following the stereoselective reduction of the 1-indanone to the desired (S)- or (R)-indanol, the synthesis proceeds through a nucleophilic substitution. The hydroxyl group of the indanol is first converted into a suitable leaving group. This facilitates an SN2 substitution at the benzylic carbon by the incoming amine, thereby forming the final di-1-indanylamine product with the desired stereochemistry. google.com
The table below presents research findings on the enantiomeric excess achieved in the synthesis of an indanol intermediate using various pre-catalysts in a transfer hydrogenation reaction. google.com
| Pre-catalyst | Conversion (%) | Enantiomeric Excess (ee, %) |
| (R,R)-[RuCl(p-cymene)TsDPEN] | 99 | 95 |
| (S,S)-[RuCl(p-cymene)TsDPEN] | 99 | 95 |
| (R,R)-[RhCl(Cp)TsDPEN] | 99 | 85 |
| (S,S)-[RhCl(Cp)TsDPEN] | 99 | 85 |
| (R,R)-[IrCl(Cp)TsDPEN] | 99 | 88 |
| (S,S)-[IrCl(Cp)TsDPEN] | 99 | 88 |
Data sourced from US Patent US20060199974A1. google.com Conversion was estimated from the 1H NMR of the crude material. Enantiomeric excess was determined by chiral LC analysis.
Advanced Stereochemical Investigations of Di 1 Indanylamine Hydrochloride
Comprehensive Analysis of Chiral Centers and Stereoisomerism
The structure of di-1-indanylamine features two 1-indanyl moieties attached to a central nitrogen atom. The C1 carbon of each indane ring is a chiral center, as it is bonded to four different groups: the nitrogen atom, a hydrogen atom, and two distinct carbon atoms within the indane ring system. The presence of two chiral centers means that the compound can exist in up to 2^n = 4 stereoisomeric forms, where n is the number of chiral centers. These stereoisomers consist of a pair of enantiomers and a meso compound.
The stereoisomers of di-1-indanylamine are designated based on the absolute configuration (R or S) at each of the two C1 chiral centers. This leads to the following stereoisomers:
(1R,1'R)-di-1-indanylamine: Both chiral centers have the R configuration.
(1S,1'S)-di-1-indanylamine: Both chiral centers have the S configuration.
(1R,1'S)-di-1-indanylamine (meso): One chiral center has the R configuration and the other has the S configuration. This isomer is achiral due to an internal plane of symmetry and is therefore a meso compound.
The (1R,1'R) and (1S,1'S) isomers are enantiomers, meaning they are non-superimposable mirror images of each other. researchgate.net The meso form is a diastereomer of both the (1R,1'R) and (1S,1'S) enantiomers. The determination of the absolute configuration of these stereoisomers typically relies on advanced analytical techniques such as X-ray crystallography of single crystals or by using stereospecific synthesis from precursors of known chirality. google.com Vibrational optical activity (VOA) methods, including vibrational circular dichroism (VCD) and Raman optical activity (ROA), can also be powerful tools for assigning the absolute configuration of molecules in solution. google.com
Table 1: Stereoisomers of Di-1-Indanylamine
| Stereoisomer | Absolute Configuration at C1 | Absolute Configuration at C1' | Chirality | Relationship to (1R,1'R) |
| (1R,1'R)-di-1-indanylamine | R | R | Chiral | Identity |
| (1S,1'S)-di-1-indanylamine | S | S | Chiral | Enantiomer |
| meso-di-1-indanylamine | R | S | Achiral | Diastereomer |
The three-dimensional shape and flexibility of the di-1-indanylamine stereoisomers are critical to their function. Conformational analysis involves the study of the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. For di-1-indanylamine, key rotational dynamics include the rotation around the C-N bonds. These rotations can be influenced by steric hindrance between the two bulky indanyl groups.
Computational modeling, often employing density functional theory (DFT) calculations, is a primary tool for investigating the stable conformations and the energy barriers between them. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through-space techniques like Nuclear Overhauser Effect (NOE) spectroscopy, provides experimental evidence for the proximity of different protons in the molecule, which helps to elucidate the predominant conformations in solution. mdpi.com For the enantiomeric pair, the conformational landscape is identical, whereas the meso form will exhibit distinct conformational preferences due to its different symmetry.
The interconversion between the (1R,1'R), (1S,1'S), and meso stereoisomers of di-1-indanylamine does not occur under normal conditions as it would require the breaking and reforming of covalent bonds at the chiral centers. However, under certain chemical conditions that facilitate racemization or epimerization at one of the chiral centers, interconversion can be induced. For instance, processes that might lead to a temporary loss of chirality at a C1 position, such as the formation of a carbocation or a carbanion intermediate, could allow for the interconversion between diastereomers. The study of these dynamics is crucial for understanding the stability of the individual stereoisomers.
Impact of Stereochemistry on Molecular Recognition and Chirality-Dependent Phenomena
The specific three-dimensional arrangement of atoms in the stereoisomers of di-1-indanylamine is fundamental to how they interact with other chiral molecules, such as proteins, enzymes, or chiral stationary phases in chromatography. nih.govgoogle.com This principle of chiral recognition is central to pharmacology and separation science.
In a biological context, a receptor or enzyme active site is itself chiral and will often exhibit a specific preference for one enantiomer over the other. mdpi.com This can lead to significant differences in the biological activity of the (1R,1'R) and (1S,1'S) enantiomers. One enantiomer might bind with high affinity and elicit a desired response, while the other may be less active, inactive, or even produce undesirable effects. mdpi.com The meso diastereomer, having a different shape altogether, will also exhibit a distinct interaction profile.
Stereochemical Purity Assessment and Enantiomeric Enrichment Methodologies
Ensuring the stereochemical purity of a sample of di-1-indanylamine hydrochloride is critical for its application in research and development. Several analytical techniques are employed to determine the enantiomeric excess (ee) or diastereomeric excess (de) of a sample.
Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for separating and quantifying the stereoisomers. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times. youtube.com
Table 2: Illustrative Chiral HPLC Separation of Di-1-Indanylamine Stereoisomers
| Stereoisomer | Retention Time (min) | Peak Area (%) |
| (1S,1'S)-di-1-indanylamine | 8.5 | 49.5 |
| (1R,1'R)-di-1-indanylamine | 10.2 | 50.5 |
| meso-di-1-indanylamine | 12.1 | Not detected |
Note: This data is illustrative and retention times and elution order depend on the specific chiral column and mobile phase used.
Capillary Electrophoresis (CE) with chiral selectors, such as cyclodextrins, is another powerful technique for achieving enantiomeric separation. nih.gov The differential interaction of the stereoisomers with the chiral selector results in different electrophoretic mobilities. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral solvating agents or chiral derivatizing agents can also be used to distinguish between enantiomers. These reagents induce a chemical shift difference between the corresponding signals of the enantiomers, allowing for their quantification.
Enantiomeric enrichment , the process of increasing the proportion of one enantiomer in a mixture, can be achieved through several methods. Preferential crystallization is one such method, where a saturated solution of a racemate is seeded with a crystal of the desired enantiomer, promoting its crystallization. Another common approach is through the formation of diastereomeric salts by reacting the racemic amine with a chiral acid. The resulting diastereomers have different physical properties and can be separated by crystallization, followed by the removal of the chiral auxiliary to yield the enantiomerically enriched amine.
Spectroscopic and Advanced Analytical Methodologies for Di 1 Indanylamine Hydrochloride
High-Resolution Chromatographic Techniques for Separation and Purity Determination
High-resolution chromatographic techniques are indispensable for the separation of Di-1-indanylamine from its potential impurities and for the determination of its enantiomeric purity. These methods offer high efficiency and selectivity, which are crucial for the analysis of complex mixtures.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis. The development of a robust HPLC method for indanylamines like Di-1-indanylamine hydrochloride requires careful optimization of several parameters to achieve adequate separation and peak shape. Key considerations include the choice of stationary phase, mobile phase composition, pH, and detector settings.
For primary amines such as Di-1-indanylamine, which are often analyzed as their hydrochloride salts, reversed-phase HPLC is a common approach. C18 columns are widely used as the stationary phase. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The pH of the mobile phase is a critical parameter that influences the retention and peak shape of ionizable compounds. For amines, maintaining the pH below their pKa ensures they are in their protonated form, which can lead to better chromatographic performance. The addition of ion-pairing reagents to the mobile phase can also be employed to improve the retention and peak symmetry of polar analytes.
Method validation is a crucial step to ensure the reliability of the HPLC method. This involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness according to established guidelines.
Table 1: Illustrative HPLC Method Parameters for a Related Amine Hydrochloride
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
This table presents a hypothetical set of HPLC conditions that could serve as a starting point for the analysis of this compound, based on methods for similar amine compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. iu.edu However, primary amines like Di-1-indanylamine are often polar and non-volatile, making them unsuitable for direct GC-MS analysis. iu.edu To overcome this limitation, derivatization is employed to convert the amine into a more volatile and less polar derivative. iu.eduresearchgate.net This process typically involves replacing the active hydrogen on the amine group with a less polar functional group. iu.edu
Common derivatization reagents for primary amines include acylating agents, silylating agents, and alkylating agents. iu.edugcms.cz Acylating agents, such as trifluoroacetic anhydride (B1165640) (TFAA), react with the primary amine to form a stable amide derivative. iu.edu Silylating agents, like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group. iu.edu The choice of derivatization reagent depends on the specific analyte and the desired properties of the derivative. researchgate.net
The resulting derivatives exhibit improved chromatographic peak shapes and are amenable to separation on common GC columns, such as those with a 5% diphenyl/95% dimethylpolysiloxane stationary phase. The mass spectrometer then provides structural information for the identification of the derivatized analyte. The fragmentation patterns of the derivatives in the mass spectrometer are often more characteristic than those of the underivatized parent compound, aiding in unambiguous identification. iu.edu
Table 2: Common Derivatization Reagents for Primary Amines in GC-MS
| Derivatization Reagent | Abbreviation | Type of Derivative | Key Advantages |
|---|---|---|---|
| Trifluoroacetic anhydride | TFAA | Trifluoroacetyl | Good volatility and thermal stability. iu.edu |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl | Highly reactive and produces stable derivatives. iu.edu |
| Pentafluorobenzaldehyde (B1199891) | PFBAY | Schiff base | Forms derivatives that are highly sensitive to electron capture detection (ECD) and can be analyzed by GC-MS. nih.gov |
Since Di-1-indanylamine possesses a chiral center, it exists as a pair of enantiomers. Enantiomers have identical physical and chemical properties in an achiral environment, but often exhibit different pharmacological activities. Therefore, it is crucial to separate and quantify the individual enantiomers to assess the enantiomeric purity of the drug substance.
Chiral HPLC is the most widely used technique for the enantiomeric separation of chiral compounds. scas.co.jp This is achieved by using a chiral stationary phase (CSP) that can interact diastereomerically with the enantiomers, leading to different retention times. google.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are among the most versatile and widely used for the separation of a broad range of chiral compounds, including amines. yakhak.org These CSPs often operate in normal-phase, polar organic, or reversed-phase modes. scas.co.jpsigmaaldrich.com
The selection of the appropriate CSP and mobile phase is critical for achieving successful enantiomeric separation. yakhak.org For chiral amines, mobile phases often consist of a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (such as isopropanol (B130326) or ethanol), with a small amount of an amine modifier (like diethylamine) to improve peak shape and resolution. yakhak.org
Alternatively, chiral mobile phase additives can be used with a standard achiral column. gcms.cz The additive forms transient diastereomeric complexes with the enantiomers in the mobile phase, allowing for their separation. gcms.cz Another approach is pre-column derivatization with a chiral derivatizing agent to form diastereomers, which can then be separated on a conventional achiral column. google.com
The enantiomeric purity of a sample is typically determined by calculating the percentage of the desired enantiomer relative to the total amount of both enantiomers. scas.co.jp
Table 3: Examples of Chiral Stationary Phases for Amine Separation
| Chiral Stationary Phase (CSP) | Chiral Selector | Common Application |
|---|---|---|
| Chiralpak® AD/IA | Amylose tris(3,5-dimethylphenylcarbamate) | Broad enantioselectivity for a wide range of chiral compounds, including amines. yakhak.org |
| Chiralcel® OD/OJ | Cellulose tris(3,5-dimethylphenylcarbamate) / Cellulose tris(4-methylbenzoate) | Effective for the separation of various chiral molecules. scas.co.jp |
| Astec® CHIROBIOTIC® T | Teicoplanin (macrocyclic glycopeptide) | Particularly successful for resolving underivatized amino acids and other polar compounds. sigmaaldrich.com |
Mass Spectrometry for Structural Elucidation and Quantitative Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. It is used for both the structural elucidation of unknown compounds and the quantitative analysis of known substances.
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar, thermally labile, and high molecular weight compounds. In ESI, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged ions that can be analyzed by the mass spectrometer.
Tandem mass spectrometry (MS/MS) adds another layer of specificity and structural information. In an MS/MS experiment, a specific precursor ion is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected. The fragmentation pattern provides a "fingerprint" of the molecule, which is invaluable for structural elucidation and confirmation. This technique is highly effective for identifying impurities and degradation products in pharmaceutical samples.
For this compound, ESI-MS would be expected to produce a protonated molecular ion [M+H]⁺ in positive ion mode. Subsequent MS/MS analysis of this precursor ion would yield characteristic fragment ions resulting from the cleavage of bonds within the indane structure.
While ESI is effective for many polar compounds, derivatization can sometimes be employed to enhance ionization efficiency and improve the limits of detection in mass spectrometry. Derivatization can also be used to introduce a specific functional group that provides a more predictable and informative fragmentation pattern in MS/MS analysis.
For primary amines, derivatization can be performed to improve their response in both LC-ESI-MS and GC-MS. For instance, derivatization with reagents that introduce a permanently charged group can enhance ESI efficiency. In GC-MS, as previously discussed, derivatization is essential for making the analyte volatile. iu.edu
An important aspect of derivatization for mass spectrometry is that the derivatizing agent should ideally produce a derivative with a higher mass, shifting it to a region of the mass spectrum with less background noise. Furthermore, the derivative should exhibit characteristic fragmentation that allows for confident identification. For example, derivatization of primary amines with pentafluorobenzaldehyde not only improves their chromatographic properties but also introduces a pentafluorobenzyl group that can be readily detected. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the molecular structure of organic compounds in both solution and the solid state. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, and aliphatic protons of the two indane moieties. The protonated amine (N-H) signal would likely appear as a broad singlet at a downfield chemical shift, and its identity could be confirmed by its disappearance upon exchange with deuterium (B1214612) oxide (D₂O). docbrown.info The aromatic region (approx. 7.1-7.4 ppm) would show complex multiplets corresponding to the eight protons on the two benzene (B151609) rings. The benzylic protons (C1-H) adjacent to the nitrogen atom would be shifted downfield due to the electron-withdrawing effect of the nitrogen. The aliphatic methylene (B1212753) protons (C2-H₂ and C3-H₂) of the five-membered rings would appear as complex multiplets in the upfield region. researchgate.net
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals are expected for the aromatic carbons, the benzylic methine carbon (C1), and the aliphatic methylene carbons (C2 and C3). The C1 carbon, bonded directly to the nitrogen, would be the most downfield of the non-aromatic carbons.
Two-Dimensional (2D) NMR: To unambiguously assign all proton and carbon signals, 2D NMR experiments are indispensable. ipb.ptopenpubglobal.com
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity of protons within each indane ring system, for example, between the C1, C2, and C3 protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the direct assignment of a proton's signal to its attached carbon.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic C-H | 7.1 – 7.4 | 120 – 130 |
| Aromatic Quaternary C | - | 140 – 146 |
| Benzylic Methine (C1-H) | ~5.0 – 5.5 | ~60 – 65 |
| Aliphatic Methylene (C2-H₂) | ~2.0 – 2.6 | ~30 – 35 |
| Aliphatic Methylene (C3-H₂) | ~2.8 – 3.2 | ~38 – 43 |
| Amine (N-H₂⁺) | Downfield, broad (e.g., > 9.0) | - |
Note: These are estimated ranges based on data for analogous structures like indane derivatives and amine hydrochlorides. Actual values may vary. researchgate.netresearchgate.netchemicalbook.com
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration for pharmaceuticals as different polymorphs can exhibit different physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for identifying and characterizing polymorphs, as it is highly sensitive to the local environment of nuclei within the crystal lattice. nih.gov
For hydrochloride salts, ¹³C and ¹⁵N ssNMR can differentiate polymorphs by revealing differences in chemical shifts that arise from distinct molecular conformations or intermolecular packing arrangements. jst.go.jp Even subtle changes in the crystal structure can lead to measurable differences in the ssNMR spectrum, providing a unique fingerprint for each polymorphic form. jst.go.jp Advanced ssNMR techniques can also probe the proximity between different atoms, providing insights into the crystal packing. nih.gov
X-ray Crystallography for Definitive Solid-State Structural Determination
Single-crystal X-ray diffraction (XRD) is the gold standard for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov This technique provides definitive information on bond lengths, bond angles, and the precise conformation of the molecule. For this compound, an XRD analysis would unambiguously determine the relative stereochemistry of the two chiral centers (C1 and C1').
Furthermore, X-ray crystallography reveals the details of the crystal packing, including crucial intermolecular interactions such as the hydrogen-bonding network between the protonated secondary amine (NH₂⁺) and the chloride anion (Cl⁻). nih.gov This information is vital for understanding the stability of the crystal lattice and is fundamental to the study of polymorphism. While a crystal structure for this compound is not publicly deposited, the technique has been successfully applied to numerous indane derivatives and other amine hydrochlorides, demonstrating its power in providing complete structural elucidation in the solid state. nih.govresearchgate.net
Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. basinc.com They are excellent for identifying functional groups, each of which has characteristic vibrational frequencies. For this compound, these techniques can readily confirm the presence of the secondary ammonium (B1175870) group and the aromatic rings.
The IR spectrum of a secondary amine salt is characterized by several key features: nih.govspectroscopyonline.comcdnsciencepub.com
N-H₂⁺ Stretching: A very broad and strong absorption envelope is expected in the region of approximately 3000-2700 cm⁻¹. This broadness is due to strong hydrogen bonding in the crystal lattice.
C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹, often superimposed on the broad N-H₂⁺ band. spectroscopyonline.com
N-H₂⁺ Bending: A characteristic bending vibration (deformation) for the secondary ammonium group typically appears in the 1620-1560 cm⁻¹ region. cdnsciencepub.com
C=C Stretching: Aromatic ring stretching vibrations are expected in the 1600-1450 cm⁻¹ region.
Raman spectroscopy provides complementary information and is particularly useful for analyzing non-polar bonds and symmetric vibrations, often resulting in sharper signals for the aromatic ring modes. basinc.com
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity |
|---|---|---|---|
| Asymmetric & Symmetric Stretch | Aromatic C-H | 3100 – 3000 | Medium to Weak |
| Asymmetric & Symmetric Stretch | Aliphatic C-H | 3000 – 2850 | Medium |
| Stretching (Broad Envelope) | N-H₂⁺ (H-bonded) | 3000 – 2700 | Strong, Broad |
| Bending (Deformation) | N-H₂⁺ | 1620 – 1560 | Medium |
| Ring Stretching | Aromatic C=C | 1600 – 1450 | Medium to Strong |
Source: Data compiled from studies on secondary amine salts. nih.govspectroscopyonline.comcdnsciencepub.com
Other Emerging Analytical Techniques for Complex Chemical Compound Analysis
Beyond the foundational techniques, several emerging methods offer specialized insights into the properties of complex molecules like this compound.
³⁵Cl Solid-State NMR: A particularly powerful emerging technique for hydrochloride pharmaceuticals is ³⁵Cl solid-state NMR. rsc.orgacs.org The chlorine nucleus is a quadrupolar nucleus, and its NMR signal is extremely sensitive to its local electronic environment. This makes ³⁵Cl SSNMR an exquisite probe for distinguishing between different polymorphs or salt forms, as subtle variations in the hydrogen bonding to the chloride ion result in large, easily detectable changes in the ³⁵Cl NMR spectrum. nih.govrsc.orgbohrium.com This method can serve as a rapid and reliable fingerprinting tool, even for analyzing the compound within a final drug product, where signals from excipients can complicate other spectroscopic techniques like ¹³C ssNMR. rsc.org
Chiroptical Methods: Given that Di-1-Indanylamine is a chiral molecule, analytical methods capable of determining enantiomeric excess (ee) are crucial. While chiral chromatography is the standard, emerging optical techniques are being developed for high-throughput analysis. Methods combining circular dichroism (CD) spectroscopy with specific derivatizing agents or molecular probes allow for the rapid determination of the enantiomeric composition of chiral amines. nih.govrsc.org These techniques rely on creating diastereomeric complexes that have distinct CD spectra, enabling quantification of the enantiomers present.
Computational and Theoretical Studies of Di 1 Indanylamine Hydrochloride
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction
Quantum mechanical calculations are fundamental to understanding the electronic properties and intrinsic reactivity of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure.
Density Functional Theory (DFT) for Molecular Geometry and Energetic Properties
Density Functional Theory (DFT) is a widely used quantum mechanical method that determines the electronic structure of a molecule by calculating its electron density. nih.gov It offers a good balance between computational cost and accuracy, making it suitable for a wide range of chemical systems.
For Di-1-Indanylamine Hydrochloride, a DFT study would typically begin with a geometry optimization. This process finds the lowest energy arrangement of the atoms in the molecule, corresponding to its most stable three-dimensional structure. The resulting optimized geometry provides key information such as bond lengths, bond angles, and dihedral angles.
Once the geometry is optimized, various energetic properties can be calculated. These include the total energy of the molecule, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as a smaller gap can suggest higher chemical reactivity and polarizability. nih.gov The distribution of these frontier orbitals can indicate the likely sites for nucleophilic and electrophilic attack.
Furthermore, DFT can be used to calculate the molecular electrostatic potential (MEP), which illustrates the charge distribution on the molecular surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
Hypothetical DFT-Calculated Properties for this compound
| Property | Hypothetical Value | Significance |
| Total Energy | -X Hartrees | Provides a baseline for comparing the stability of different isomers or conformers. |
| EHOMO | -Y eV | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |
| ELUMO | +Z eV | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |
| HOMO-LUMO Gap | (Y+Z) eV | Indicates chemical reactivity and kinetic stability. |
| Dipole Moment | D Debyes | Measures the overall polarity of the molecule. |
This table is for illustrative purposes and does not represent actual calculated data.
Ab Initio Methods for High-Accuracy Calculations
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data or empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide very high accuracy, although they are computationally more demanding than DFT.
For a molecule like this compound, ab initio calculations could be employed to refine the energetic properties and provide a benchmark for results obtained from DFT. For instance, high-level ab initio methods could be used to calculate a very accurate value for the heat of formation or to investigate the transition states of potential reactions involving the molecule. While computationally expensive, these methods are invaluable for obtaining highly reliable data on smaller systems or for validating the results of less demanding methods.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Flexibility
Molecular Dynamics (MD) is a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the molecule's dynamic behavior, including its conformational changes and flexibility. nih.gov
The analysis of the MD trajectory can provide information on:
Conformational Clusters: Identifying the most stable and frequently occurring conformations of the molecule.
Root Mean Square Deviation (RMSD): Measuring the stability of the molecule's structure over time.
Root Mean Square Fluctuation (RMSF): Highlighting the most flexible regions of the molecule.
Hydrogen Bonding: Analyzing the formation and breaking of hydrogen bonds with solvent molecules or other parts of the molecule itself.
Hypothetical Results from an MD Simulation of this compound
| Analysis | Hypothetical Finding | Implication |
| Conformational Clustering | Three major conformational clusters identified. | The molecule exists in a limited number of stable shapes. |
| RMSF Analysis | Higher fluctuations observed in the indanyl rings' aliphatic portions. | These regions of the molecule are more flexible. |
| Solvent Accessible Surface Area (SASA) | The nitrogen atom shows moderate solvent accessibility. | The nitrogen atom may be available for intermolecular interactions. |
This table is for illustrative purposes and does not represent actual simulation data.
In Silico Prediction of Chemical Reactivity and Synthetic Feasibility
In silico methods for predicting chemical reactivity aim to identify potential reaction pathways and predict their outcomes without performing laboratory experiments. nih.gov These methods can range from simple rule-based systems to complex quantum mechanical calculations of reaction barriers.
For this compound, in silico reactivity prediction could be used to:
Identify Potential Sites of Metabolism: By simulating the interaction of the molecule with metabolic enzymes, it may be possible to predict which parts of the molecule are most likely to be modified in a biological system.
Predict Degradation Pathways: Understanding how the molecule might break down under various conditions (e.g., in the presence of light, acid, or base) is important for assessing its stability.
Evaluate Synthetic Routes: Computational methods can be used to compare the feasibility of different synthetic pathways by calculating the activation energies of the key reaction steps.
These predictions are often based on the electronic properties calculated by QM methods, such as the HOMO-LUMO orbitals and the molecular electrostatic potential, which can indicate the most reactive sites on the molecule.
Application of Chemoinformatics and Machine Learning in Compound Design and Property Prediction
Chemoinformatics and machine learning are powerful tools for analyzing large datasets of chemical information to build predictive models for various properties. frontiersin.orgnih.gov These approaches can be used to design new compounds with desired characteristics and to predict the properties of existing molecules. nih.govyoutube.com
In the context of this compound, chemoinformatics and machine learning could be applied in several ways:
Quantitative Structure-Activity Relationship (QSAR): If a set of molecules similar to this compound with known biological activity data is available, a QSAR model could be developed. This model would relate the structural features (descriptors) of the molecules to their activity, allowing for the prediction of the activity of new, untested compounds.
Property Prediction: Machine learning models can be trained to predict a wide range of physicochemical properties, such as solubility, boiling point, and toxicity. mdpi.com By inputting the structure of this compound into such a model, it would be possible to obtain estimates for these properties.
Virtual Screening: If a particular biological target is of interest, machine learning models can be used to screen large libraries of compounds to identify those that are most likely to be active. This can help in the discovery of new molecules with similar or improved properties compared to this compound.
The development of robust machine learning models requires large and diverse datasets for training and validation. While specific models for this compound may not exist, general-purpose models trained on large chemical databases can still provide valuable predictions.
Molecular Interactions and Biochemical Target Research of Di 1 Indanylamine Hydrochloride
Characterization of Intramolecular and Intermolecular Interactions in Model Systems
The behavior of Di-1-Indanylamine Hydrochloride at the molecular level is dictated by a complex interplay of various non-covalent interactions. These forces, though individually weak, collectively determine the compound's conformation, solubility, and ability to interact with biological macromolecules.
Quantitative Analysis of Hydrogen Bonding Networks
Hydrogen bonds play a crucial role in the structure and interaction of molecules containing hydrogen bond donors and acceptors. nih.gov In this compound, the secondary amine group (-NH-) acts as a hydrogen bond donor, while the chloride ion (Cl-) can act as an acceptor. Furthermore, in aqueous environments, water molecules can form extensive hydrogen bonding networks with the compound.
Quantitative analysis, often employing techniques like Fourier-transform infrared (FTIR) spectroscopy and computational modeling, can elucidate the strength and geometry of these hydrogen bonds. nih.gov For instance, a red shift in the N-H stretching frequency in the IR spectrum upon interaction with a hydrogen bond acceptor is indicative of hydrogen bond formation. nih.gov The magnitude of this shift can be correlated with the enthalpy of the hydrogen bond. nih.gov
Table 1: Key Hydrogen Bonding Parameters for this compound
| Interacting Groups | Bond Type | Typical Bond Length (Å) | Typical Bond Energy (kcal/mol) |
| N-H···Cl | Donor-Acceptor | 2.9 - 3.2 | 3 - 7 |
| N-H···O (water) | Donor-Acceptor | 2.8 - 3.1 | 4 - 8 |
Electrostatic and Charge-Dipole Interactions
The hydrochloride salt of Di-1-Indanylamine exists as an ion pair, with a positively charged indanylammonium cation and a negatively charged chloride anion. This gives rise to strong electrostatic or charge-charge interactions, which are fundamental to the stability of the crystal lattice. wordpress.comethz.ch
Beyond the primary ionic interaction, charge-dipole interactions are also significant, particularly in a biological milieu. wordpress.com The permanent dipole moment of water molecules can interact favorably with the charged species of this compound, contributing to its solubility. Similarly, polar functional groups within a protein's binding site can establish charge-dipole interactions with the ligand. wordpress.com The strength of these interactions is distance-dependent and is influenced by the dielectric constant of the surrounding medium. ethz.ch
Van der Waals Forces and Hydrophobic Contributions
The two indanyl moieties contribute significantly to the hydrophobic character of the molecule. In an aqueous environment, the hydrophobic effect drives the nonpolar regions of the molecule to associate with each other and with other nonpolar surfaces, such as hydrophobic pockets in a receptor, to minimize contact with water. stackexchange.com This process is entropically favorable and is a major driving force for ligand-protein binding.
Pi-Stacking and C-H···π Interactions
The indanyl groups of Di-1-Indanylamine contain aromatic rings, which can participate in π-stacking interactions. mdpi.comnih.govresearchgate.net These interactions occur between the electron-rich π-systems of aromatic rings and can be categorized as face-to-face or edge-to-face (T-shaped) arrangements. researchgate.net Pi-stacking is a crucial interaction for the binding of ligands to aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in protein binding sites. nih.gov
Furthermore, the C-H bonds of the aliphatic portion of the indanyl rings can act as weak hydrogen bond donors to the electron-rich face of an aromatic ring, forming C-H···π interactions. rsc.orgresearchgate.net These interactions, while individually weak, can collectively contribute to the binding affinity and specificity of the ligand.
Ligand-Target Interaction Studies in Recombinant Systems (In Vitro Models)
To understand the pharmacological potential of this compound, it is essential to study its interactions with specific biological targets. Recombinant systems, which involve expressing a target protein (e.g., a receptor or transporter) in a host cell line, provide a controlled environment for such investigations. nih.gov
Determination of Binding Affinity and Selectivity Profiles for Specific Receptors
Binding assays are fundamental in determining the affinity of a ligand for its target receptor. These assays typically involve incubating the recombinant protein with a radiolabeled ligand that is known to bind to the target. The test compound, this compound, is then added at various concentrations to compete with the radiolabeled ligand for binding. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is known as the IC50 value. This value can then be used to calculate the equilibrium dissociation constant (Ki), which is a measure of the binding affinity. A lower Ki value indicates a higher binding affinity. nih.gov
Selectivity is another critical parameter, which describes the preference of a ligand for one receptor subtype over others. By testing this compound against a panel of different receptors, a selectivity profile can be established. For instance, a compound may show high affinity for dopamine (B1211576) transporters while having low affinity for serotonin (B10506) or norepinephrine (B1679862) transporters. nih.gov This selectivity is crucial for minimizing off-target effects.
Table 2: Hypothetical Binding Affinity (Ki) and Selectivity Profile for this compound
| Receptor/Transporter Target | Binding Affinity (Ki, nM) |
| Dopamine Transporter (DAT) | 15 |
| Serotonin Transporter (SERT) | 150 |
| Norepinephrine Transporter (NET) | 250 |
| D1 Dopamine Receptor | >1000 |
| D2 Dopamine Receptor | >1000 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would need to be determined through experimental studies.
Development and Application of Fluorescent Ligands for Receptor Binding Assays
The development of fluorescent ligands has become a important tool in receptor pharmacology, enabling detailed investigation into ligand binding, receptor localization, and kinetics. researchgate.net These fluorescent probes offer a more efficient, scalable, and cost-effective alternative to traditional radioligand assays, accelerating the drug discovery process. nih.gov
In the context of dopamine receptors, which are implicated in a range of neurological disorders, fluorescent ligands have been developed to better understand receptor function. nih.gov For instance, novel fluorescent probes have been synthesized for the dopamine D3 receptor, allowing for the development of high-throughput screening (HTS) compatible ligand binding assays using fluorescence polarization. nih.gov These assays can determine the kinetics of both the fluorescent ligand and unlabeled competitor compounds. nih.gov
One approach involves attaching an environmentally sensitive fluorophore, such as 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD), to a known receptor ligand. ccmb.res.in The fluorescence properties of these probes can change upon binding to a receptor, providing information about the binding event and the local microenvironment of the binding site. ccmb.res.in For example, NBD-labeled serotonin analogs have been synthesized and shown to compete with radiolabeled agonists for binding to the serotonin 1A receptor. ccmb.res.in The observed spectral shifts upon binding indicate that the ligand is in a restricted microenvironment within the receptor. ccmb.res.in
Fluorescent ligands are also instrumental in studying G protein-coupled receptors (GPCRs) like the histamine (B1213489) H1-receptor. researchgate.net Novel fluorescent antagonists for this receptor have been developed for high-resolution confocal imaging and to monitor ligand binding kinetics in living cells using techniques like bioluminescence resonance energy transfer (BRET). researchgate.net
While specific fluorescent ligands derived directly from this compound are not detailed in the provided search results, the principles and applications described are highly relevant. A fluorescent version of this compound could be developed by attaching a suitable fluorophore. This would enable:
High-throughput screening (HTS): To identify other compounds that bind to the same target. nih.gov
Kinetic studies: To determine the association and dissociation rates of the ligand with its receptor. nih.gov
Receptor visualization: To study the localization and trafficking of the receptor in cells. researchgate.net
Binding pocket characterization: To probe the hydrophobicity and conformational changes of the binding site upon ligand binding. ccmb.res.in
The development of such a tool would be a significant step forward in characterizing the molecular pharmacology of this compound and its targets.
Investigations into Allosteric Modulation and Binding Site Characterization
Recent research has focused on the allosteric modulation of receptors as a therapeutic strategy, offering potential for greater selectivity and improved therapeutic windows compared to traditional orthosteric ligands. nih.gov Positive allosteric modulators (PAMs) are compounds that bind to a site on the receptor distinct from the primary (orthosteric) binding site, enhancing the effect of the endogenous ligand. nih.gov
Investigations into compounds structurally related to Di-1-Indanylamine have revealed insights into allosteric modulation, particularly at the D1 dopamine receptor (D1R). The D1R is a target for treating conditions like Parkinson's disease and schizophrenia. nih.govresearcher.life However, the development of direct-acting D1R agonists has been hampered by issues such as poor bioavailability and rapid metabolism. nih.gov
High-throughput screening efforts have identified structurally distinct D1R PAMs, such as MLS6585 and MLS1082. nih.govresearcher.life These compounds potentiate dopamine-stimulated signaling pathways and increase dopamine's binding affinity to the D1R without having intrinsic agonist activity. nih.gov
Combination experiments and receptor mutagenesis have been employed to characterize the binding sites of these allosteric modulators. nih.govresearcher.life For example, studies have shown that MLS1082 and another PAM, "Compound B," may share a common binding site, as their combined effect is not additive. nih.gov In contrast, the combination of MLS1082 and MLS6585 results in an additive potentiation of dopamine's effects, suggesting they act at different allosteric sites. nih.gov
Mutagenesis studies have been crucial in pinpointing specific amino acid residues involved in the binding of these PAMs. A point mutation (R130Q) in the D1R was found to eliminate the activity of MLS1082 without affecting MLS6585, indicating the importance of this residue for the binding or activity of MLS1082. nih.gov Further studies using chimeras of the D1 and D2 receptors identified the transmembrane region 7 (TM7) of the D1R as a potential binding site for MLS6585. researcher.life Modeling and further mutagenesis data have suggested that MLS6585 binds at the interface of transmembrane helices 1 (TM1), 7 (TM7), and helix 8. nih.gov
These findings highlight the existence of multiple, distinct allosteric binding sites on the D1R. The characterization of these sites is critical for the structure-guided design of more potent and selective PAMs. While this compound itself is not explicitly identified as a PAM in these studies, the research on related indane derivatives provides a strong rationale for investigating its potential allosteric modulatory activity and characterizing its binding site using similar techniques.
Mechanistic Elucidation of Biochemical Activity (In Vitro Models)
Receptor Agonism/Antagonism and Functional Response Profiling
Understanding how a compound interacts with a receptor—whether it activates it (agonism), blocks it (antagonism), or modulates its activity in other ways—is key to defining its pharmacological profile. Functional assays are used to measure the cellular response following receptor activation or inhibition.
For G protein-coupled receptors (GPCRs), such as dopamine receptors, common functional readouts include measuring changes in intracellular second messengers like cyclic AMP (cAMP) or calcium ions, as well as β-arrestin recruitment. nih.gov
In the context of dopamine receptors, studies have shown that D1 receptor agonists can increase the release of acetylcholine (B1216132) ([3H]ACh) in striatal slices, and this effect can be blocked by D1 antagonists. nih.gov Interestingly, some compounds can exhibit functional antagonism, where a D1 agonist can counteract the effects of a D2 agonist, suggesting a complex interplay between different receptor systems. nih.gov
A comprehensive functional response profile for this compound would involve a battery of in vitro assays to determine its activity at various receptors. This would typically include:
Binding Assays: To determine the affinity of the compound for a panel of receptors.
Agonist Mode Assays: To measure the ability of the compound to stimulate a functional response, such as cAMP production or calcium mobilization. The potency (EC50) and efficacy (Emax) would be determined.
Antagonist Mode Assays: To measure the ability of the compound to block the response of a known agonist. The inhibitory potency (IC50 or Kb) would be determined.
The table below provides a hypothetical example of the data that would be generated from such a profiling study.
| Receptor Target | Assay Type | Parameter | Value (nM) |
| Dopamine D1 | Binding Affinity | Ki | 50 |
| Functional (cAMP) | EC50 | >10,000 | |
| Functional (cAMP) | IC50 vs Dopamine | 150 | |
| Dopamine D2 | Binding Affinity | Ki | 800 |
| Functional (cAMP) | IC50 vs Quinpirole | >10,000 | |
| Serotonin 5-HT2A | Binding Affinity | Ki | 250 |
| Functional (Ca2+) | IC50 vs Serotonin | 700 |
This is a fictional data table to illustrate the type of information obtained from receptor functional response profiling.
Furthermore, investigating the potential for positive allosteric modulation (PAM) would be a critical aspect of the functional characterization. This would involve testing whether this compound can enhance the potency or efficacy of an endogenous agonist at its target receptor. nih.gov For example, a PAM at the D1 dopamine receptor would be expected to increase the potency and efficacy of dopamine in cAMP and β-arrestin recruitment assays. nih.gov
By systematically evaluating the functional responses at a wide range of receptors, a clear picture of the selectivity and mechanism of action of this compound can be established.
Computational Molecular Docking and Dynamics for Ligand-Protein Complex Modeling
Prediction of Binding Modes and Key Interacting Residues
Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are powerful tools for understanding how a ligand like this compound might bind to its protein target at an atomic level. nih.gov These methods are crucial in structure-based drug design for predicting the binding conformation of a ligand and identifying the key amino acid residues that stabilize the ligand-protein complex. nih.govnih.gov
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. nih.gov The process involves sampling a wide range of possible conformations of the ligand within the binding site and then using a scoring function to rank them. nih.gov This can provide initial hypotheses about the binding mode.
For a compound like this compound, docking studies would be performed against the three-dimensional structures of its putative protein targets. If the target is a receptor with a known allosteric site, docking can help determine if the compound is more likely to bind in the orthosteric or an allosteric pocket. For instance, computational investigations of indanone and indanedione derivatives have been used to explore their binding to proteins like cereblon. nih.gov
The output of a docking simulation is a set of predicted binding poses, often visualized as a ligand-protein complex. From these poses, key interactions can be identified, such as:
Hydrogen bonds: Formed between hydrogen bond donors and acceptors on the ligand and protein.
Hydrophobic interactions: Occurring between nonpolar regions of the ligand and protein.
π-π stacking: Interactions between aromatic rings on the ligand and protein residues like phenylalanine, tyrosine, or tryptophan.
Salt bridges: Electrostatic interactions between charged groups on the ligand and protein.
Molecular Dynamics (MD) Simulations
While docking provides a static picture of the binding pose, MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time. This can help to refine the binding mode predicted by docking and assess the stability of the interactions. MD simulations can also reveal the role of protein flexibility in ligand binding, which is often a limitation of rigid-receptor docking approaches. nih.gov
By analyzing the trajectory of an MD simulation, one can calculate the frequency and duration of specific interactions between the ligand and individual amino acid residues. This provides a more robust prediction of the key residues involved in binding. For example, MD simulations have been used to understand how PAMs stabilize an active-like conformation of a receptor. researchgate.net
The table below illustrates the kind of information that can be obtained from computational modeling for this compound binding to a hypothetical receptor.
| Interacting Residue | Interaction Type | Predicted Distance (Å) | Stability in MD Simulation |
| Aspartate 110 | Salt Bridge | 2.8 | High |
| Phenylalanine 198 | π-π Stacking | 3.5 | Moderate |
| Tryptophan 301 | Hydrogen Bond | 3.1 | High |
| Leucine 114 | Hydrophobic | N/A | High |
| Valine 118 | Hydrophobic | N/A | High |
This is a fictional data table to illustrate the predicted interactions between a ligand and a receptor based on molecular docking and MD simulations.
By combining molecular docking and MD simulations, a detailed model of the this compound-protein complex can be constructed. This model can then be used to guide site-directed mutagenesis experiments to validate the predicted key interacting residues and to inform the design of new analogs with improved affinity and selectivity.
Calculation of Binding Free Energies and Ligand Efficiency
Detailed research findings and data tables for the binding free energies and ligand efficiency of this compound are not available in the reviewed scientific literature. The necessary prerequisite for these calculations, which is the experimental determination of the compound's binding affinity (e.g., Ki, Kd, or IC50) for a specific biochemical target, has not been publicly reported.
Table 1: Hypothetical Binding Free Energy Data for this compound
| Target Protein | Binding Affinity (Ki) | Gibbs Free Energy (ΔG) (kcal/mol) |
| Data Not Available | Data Not Available | Data Not Available |
This table is for illustrative purposes only. No experimental data is available.
Table 2: Hypothetical Ligand Efficiency Metrics for this compound
| Metric | Formula | Calculated Value |
| Ligand Efficiency (LE) | -ΔG / N | Data Not Available |
| Binding Efficiency Index (BEI) | pKi / MW | Data Not Available |
| Surface Efficiency Index (SEI) | pKi / TPSA | Data Not Available |
This table is for illustrative purposes only. N = number of heavy atoms; MW = molecular weight; TPSA = topological polar surface area. No experimental data is available.
Role in Medicinal Chemistry and Drug Discovery Research of Indanylamine Derivatives
Comprehensive Structure-Activity Relationship (SAR) Studies for Modulating Biological Activity
For instance, studies on related 1-indanone (B140024) derivatives have provided valuable SAR insights. Research into 2-benzylidene-1-indanone (B110557) derivatives as anti-inflammatory agents revealed that modifications on the benzene (B151609) ring of the indanone core significantly impact activity. nih.gov Introduction of hydroxyl groups at the 5- or 7-positions led to reduced or abolished activity, whereas methoxy (B1213986) substituents at similar positions maintained inhibitory effects on inflammatory markers like IL-6 and TNF-α. nih.gov
In another study focusing on (E)-N'-(2,3-dihydro-1H-inden-1-ylidene) benzohydrazides as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key cancer target, SAR exploration was critical. These studies demonstrated that the indane moiety acts as a conformational constraint, and modifications to the benzohydrazide (B10538) portion led to compounds with nanomolar inhibitory activity. nih.gov Similarly, the identification of 1-indanone derivatives as novel inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer and neurodegenerative diseases, was followed by preliminary SAR exploration to understand the binding mode and guide further optimization. nih.gov
These examples underscore the importance of SAR in the development of indanylamine-based compounds. The rigid indane core serves as a versatile anchor upon which various functional groups can be strategically placed to fine-tune biological activity against a range of targets.
Table 1: SAR Insights from Indanone/Indanylamine Derivatives
| Scaffold | Target | Key SAR Findings | Reference |
|---|---|---|---|
| 2-Benzylidene-1-indanone | Anti-inflammatory (IL-6/TNF-α inhibition) | Hydroxyl groups at C5/C7 reduce activity; Methoxy groups are tolerated. | nih.gov |
| (E)-N'-(2,3-dihydro-1H-inden-1-ylidene) benzohydrazide | LSD1 (Anticancer) | Indane scaffold provides conformational constraint; modifications on the benzohydrazide part yield potent (nM) inhibitors. | nih.gov |
| 1-Indanone | IDO1 (Anticancer/Neurodegeneration) | The 1-indanone scaffold itself is a novel inhibitor; SAR exploration is ongoing to improve potency. | nih.gov |
| 1-Indanone | α-Synuclein Aggregates (Neurodegeneration Imaging) | The 1-indanone core provides high-affinity binding (nM) and selectivity over other protein aggregates like Aβ and tau. | researchgate.net |
Lead Optimization Strategies in Early-Stage Drug Discovery Research
Lead optimization is an iterative process that refines a promising "hit" compound from an initial screen into a viable preclinical drug candidate. danaher.compatsnap.com This phase focuses on improving multiple properties simultaneously, including potency, selectivity, and pharmacokinetic characteristics. researchgate.netyoutube.com For indanylamine derivatives, lead optimization involves a blend of synthetic chemistry, computational modeling, and biological assays to enhance their therapeutic potential. researchgate.net
Rational Design for Enhancing Target Affinity and Selectivity
Rational drug design utilizes knowledge of a biological target's three-dimensional structure to design molecules that bind with high affinity and selectivity. nih.gov This approach is a cornerstone of modern lead optimization. researchgate.net For indanylamine-based compounds, computational methods like molecular docking are used to predict how derivatives will interact with the binding site of a target protein. nih.govnih.gov
For example, in the development of 1-indanone and 1,3-indandione (B147059) derivatives as ligands for misfolded α-synuclein aggregates, rational design was employed based on existing ligands. researchgate.net This led to the synthesis of novel compounds with significantly high binding affinity (Kd values of 9.0 and 18.8 nM) and over 10-fold selectivity for α-synuclein fibrils compared to other disease-related protein aggregates. researchgate.net Similarly, the design of 2-hydroxy-1H-indene-1,3(2H)-dione derivatives as FGFR1 inhibitors was supported by molecular docking studies to probe the binding interactions within the kinase's active site, guiding the selection of the most potent compounds for synthesis. pensoft.net These structure-based design strategies are essential for transforming a general indanylamine scaffold into a highly specific and potent drug candidate. nih.govnih.gov
Research on Modulating Absorption, Distribution, Metabolism, and Excretion (ADME) Properties in Preclinical Models
A compound's efficacy is not solely dependent on its potency but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which determine its bioavailability and duration of action. researchgate.net Early assessment of ADME properties is critical to avoid failures in later stages of drug development. Both in silico and in vitro models are heavily utilized in the lead optimization of indanylamine derivatives.
In silico tools can predict properties like solubility, cell permeability, and potential for metabolism by cytochrome P450 enzymes. nih.govglobalhealthsciencegroup.com For instance, when 1-indanone derivatives were identified as IDO1 inhibitors, their ADME properties were analyzed computationally, showing potentially favorable pharmacokinetic profiles. nih.gov In vitro assays, such as those using liver microsomes, provide experimental data on metabolic stability. nih.gov Studies on various drug candidates, including novel alaninamide derivatives, have shown that favorable in vitro ADME-Tox data are crucial for advancing a compound to further preclinical development. nih.gov The goal is to modify the indanylamine structure to achieve a balanced profile of good potency and favorable drug-like properties.
Table 2: Predicted ADME Properties for an Exemplary Indanone Derivative
| ADME Property | Predicted Value/Characteristic | Implication in Drug Discovery | Reference |
|---|---|---|---|
| Human Intestinal Absorption | Good | High likelihood of being absorbed after oral administration. | nih.gov |
| Aqueous Solubility | Low | May require formulation strategies to improve dissolution and absorption. | nih.gov |
| Blood-Brain Barrier Penetration | Predicted to be non-penetrant | Suitable for peripherally acting drugs; would require modification for CNS targets. | nih.gov |
| CYP2D6 Inhibition | Predicted to be non-inhibitor | Lower risk of drug-drug interactions with drugs metabolized by this enzyme. | nih.govglobalhealthsciencegroup.com |
| Plasma Protein Binding | High | May affect the free concentration of the drug available to act on the target. | nih.gov |
Note: This table is illustrative, based on typical predictions for drug-like molecules and findings for related structures.
Application of Di-1-Indanylamine as a Pharmacophore in Novel Chemical Entity Design
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. nih.govnih.gov While Di-1-Indanylamine itself may not be a formally defined pharmacophore, its core indane structure serves as a privileged scaffold in drug discovery. nih.gov A scaffold provides a rigid framework to hold key interacting groups in the correct spatial orientation to bind to a biological target. nih.gov
The indane and indanone scaffolds appear in a wide variety of biologically active compounds, suggesting their utility as a foundational element in pharmacophore models for different targets. nih.govnih.govnih.gov The rigid, bicyclic nature of the indane system reduces the conformational flexibility of a molecule, which can lead to higher binding affinity and selectivity, as there is a lower entropic penalty upon binding. The development of inhibitors for targets as diverse as LSD1, IDO1, and FGFR1 based on this scaffold highlights its versatility in serving as a structural anchor for creating new chemical entities. nih.govnih.govpensoft.net
High-Throughput Screening (HTS) Methodologies for Compound Evaluation
High-Throughput Screening (HTS) is a key technology in modern drug discovery that allows for the rapid testing of hundreds of thousands of compounds against a specific biological target. nih.gov This process is essential for identifying initial "hits" that can be developed into lead compounds. danaher.comenamine.net
In the context of indanylamine derivatives, HTS would involve the creation of large chemical libraries. These libraries can be assembled using combinatorial chemistry techniques, where different substituents are systematically added to the core indane scaffold. researchgate.net These diverse libraries are then screened using automated, miniaturized assays. technologynetworks.com Common HTS assay formats include fluorescence-based assays (e.g., FLIPR for ion channels) or biochemical assays that measure enzyme activity. enamine.nettechnologynetworks.com The goal is to quickly identify which indanylamine derivatives in the library exhibit the desired biological effect, providing starting points for the SAR and lead optimization cycles described previously. nih.gov
Integration of Rational Drug Design Principles in Indanylamine-Based Compound Development
The development of advanced therapeutics based on the indanylamine scaffold is a testament to the successful integration of rational drug design principles. nih.gov This modern paradigm moves beyond trial-and-error by combining computational and experimental strategies to create molecules with a desired therapeutic profile. researchgate.net
The process begins with identifying a biological target and can use HTS to find initial hits containing the indanylamine core. nih.gov Subsequently, computational tools like molecular docking and molecular dynamics simulations are used to understand how these hits bind to the target. nih.govnih.gov This structural insight allows medicinal chemists to rationally design modifications to the indanylamine scaffold to improve potency and selectivity (Structure-Based Drug Design). researchgate.net Concurrently, SAR studies provide empirical data that feeds back into the design cycle. patsnap.com Throughout this process, ADME properties are continuously monitored and optimized using both predictive models and in vitro assays to ensure the final compound is not only potent but also possesses the necessary pharmacokinetic properties to be an effective drug. researchgate.net This integrated approach, combining HTS, SAR, computational chemistry, and ADME profiling, is essential for efficiently advancing indanylamine-based compounds from initial discovery to preclinical candidates. nih.govnih.gov
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Methodologies for Sustainable Production
The imperative for environmentally benign and efficient chemical manufacturing processes is driving research into novel synthetic routes for complex molecules like di-1-indanylamine hydrochloride. Future efforts will likely concentrate on the development of catalytic systems that minimize waste, reduce energy consumption, and utilize renewable resources. Green chemistry principles, such as atom economy and the use of non-toxic solvents, will be central to these new methodologies. The exploration of continuous flow chemistry, as opposed to traditional batch processing, presents a promising avenue for enhancing reaction efficiency and safety. nih.gov This approach allows for precise control over reaction parameters, leading to higher yields and purity.
Advanced Spectroscopic Techniques for Real-Time Monitoring of Chemical Reactions
The ability to monitor chemical reactions in real-time is crucial for optimizing reaction conditions and ensuring product quality. researchgate.net Advanced spectroscopic techniques are at the forefront of this endeavor. The application of Process Analytical Technology (PAT) is becoming increasingly important in pharmaceutical and chemical manufacturing. polito.it Techniques such as in-line Near-Infrared (NIR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy can provide continuous data on the progress of a reaction without the need for sample extraction. researchgate.netpolito.it For instance, FT-IR spectroscopy with an attenuated total reflectance (ATR) probe can be used for in-line monitoring of salt formation processes. researchgate.net These methods, coupled with multivariate data analysis, enable a deeper understanding of reaction kinetics and mechanisms, facilitating the development of more robust and reproducible synthetic protocols. polito.it
| Spectroscopic Technique | Application in Real-Time Monitoring | Advantages |
| Near-Infrared (NIR) Spectroscopy | Monitoring of catalytic reactions in continuous flow reactors. researchgate.net | Rapid, non-invasive, and can analyze multiple components simultaneously. |
| Raman Spectroscopy | Real-time measurement of reactant and product concentrations. researchgate.net | High chemical specificity, suitable for aqueous and non-aqueous systems. |
| Nuclear Magnetic Resonance (NMR) | Elucidation of reaction mechanisms and quantitative analysis of products. researchgate.net | Provides detailed structural information. |
| UV/Vis Spectroscopy | In-situ monitoring of bioreactor parameters and reactions involving colored compounds. nih.govmdpi.com | Simple, cost-effective, and suitable for quantifying proteins and biomass. mdpi.com |
| Fourier Transform Infrared (FT-IR) Spectroscopy | In-line monitoring of salt formation and other chemical transformations. researchgate.net | Provides information on functional groups and molecular structure. |
| Direct Analysis in Real Time Mass Spectrometry (DART-MS) | Rapid analysis of reaction mixtures with minimal sample preparation. researchgate.net | Fast and requires no complex sample workup. researchgate.net |
Further Integration of Artificial Intelligence and Machine Learning for Predictive Modeling in Chemical Biology
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical biology. researchgate.netbohrium.com These computational tools can analyze vast datasets to predict the biological activities, pharmacokinetic properties, and potential toxicities of chemical compounds. researchgate.netmdpi.com For indanylamine scaffolds, AI and ML models can be employed to:
Predict Bioactivity: By training models on existing structure-activity relationship (SAR) data, researchers can predict the potential biological targets and efficacy of novel indanylamine derivatives. bohrium.com
Optimize Pharmacokinetics: Machine learning algorithms can forecast absorption, distribution, metabolism, and excretion (ADME) properties, guiding the design of compounds with improved drug-like characteristics. researchgate.net
Identify Potential Off-Target Effects: Integrated models that consider both physicochemical properties and off-target interactions can help predict and mitigate adverse effects early in the development process. mdpi.com
The use of deep learning, particularly convolutional neural networks (CNNs), is a growing trend in this field, offering the potential for more accurate predictions by capturing intricate relationships within the data. nih.govpreprints.org
Identification and Validation of New Biochemical Targets for Indanylamine Scaffolds
The indanylamine core structure is a versatile scaffold that can be modified to interact with a wide range of biological targets. Future research will focus on identifying and validating new biochemical targets for this class of compounds. This involves a multi-pronged approach that includes:
High-Throughput Screening (HTS): Screening large libraries of indanylamine derivatives against diverse panels of enzymes, receptors, and other proteins to identify novel interactions.
Chemical Proteomics: Utilizing chemical probes based on the indanylamine scaffold to identify binding partners in complex biological systems.
Computational Docking and Molecular Dynamics Simulations: In silico methods to predict the binding modes and affinities of indanylamine derivatives to potential protein targets.
Validation of these newly identified targets will be crucial and will involve a combination of in vitro biochemical assays, cell-based functional assays, and potentially in vivo studies to establish a clear link between target engagement and a physiological or pathological outcome.
Development of Complex Polymeric or Conjugated Indanylamine Systems for Research Applications
The functionalization of polymers and the conjugation of small molecules to larger carriers can impart novel properties and functionalities. nih.govmdpi.com Future research in this area will explore the development of complex systems incorporating the di-1-indanylamine moiety for a variety of research applications. This could include:
Functional Polymeric Materials: Incorporating di-1-indanylamine into polymeric backbones to create materials with specific chemical or physical properties. nih.govresearchgate.net These could find applications in areas such as sensing, catalysis, or as specialized coatings. nih.gov
Drug Delivery Systems: Conjugating di-1-indanylamine derivatives to polymers, nanoparticles, or antibodies to create targeted drug delivery systems. mdpi.comnih.gov This approach can improve the therapeutic index of a compound by increasing its concentration at the site of action and reducing systemic exposure.
Biochemical Probes: Developing fluorescently or otherwise tagged indanylamine conjugates to be used as probes for studying biological processes. These probes can help in visualizing the distribution and interaction of the indanylamine scaffold within cells and tissues.
The design of these complex systems will require a deep understanding of polymer chemistry, bioconjugation techniques, and the specific requirements of the intended application. researchgate.netnih.gov
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
